molecular formula C11H16Cl2FN3O B8130277 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride

Cat. No.: B8130277
M. Wt: 296.17 g/mol
InChI Key: RXCHAURWAURCFT-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride is a synthetic organic compound characterized by a benzamide core substituted with a fluorine atom at the 2-position and a piperazine ring at the 4-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical or analytical applications.

Properties

IUPAC Name

2-fluoro-4-piperazin-1-ylbenzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O.2ClH/c12-10-7-8(1-2-9(10)11(13)16)15-5-3-14-4-6-15;;/h1-2,7,14H,3-6H2,(H2,13,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCHAURWAURCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorine atom contribute to its binding affinity and selectivity towards certain receptors or enzymes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Dihydrochloride Salts

a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Features a piperazine ring linked to an acetic acid group, protected by an Fmoc (9-fluorenylmethoxycarbonyl) group.
  • Key Differences : Unlike the target compound, this derivative lacks a benzamide core and fluorine substitution. The Fmoc group is typically used in solid-phase peptide synthesis as a protective moiety, indicating its role as an intermediate rather than a bioactive molecule .
b. Impurity C (2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride)
  • Structure : Contains a triazolopyridine core linked to a chlorophenyl-piperazine group via a propyl chain.
  • Key Differences: The chlorine substituent and triazolopyridine core contrast with the target compound’s fluorine and benzamide structure.
  • Application : Serves as a pharmaceutical impurity, highlighting the importance of structural precision in drug design.

Dihydrochloride Salts in Non-Piperazine Compounds

a. Biogenic Amines (Putrescine Dihydrochloride, Cadaverine Dihydrochloride)
  • Structure : Linear aliphatic amines with two amine groups.
  • Key Differences : These compounds are naturally occurring biogenic amines involved in cellular processes. Their dihydrochloride salts are used as analytical standards, emphasizing the role of salt forms in enhancing stability and solubility for laboratory use .
  • Application : Primarily in food science for quantifying spoilage biomarkers, unlike the synthetic and pharmacologically oriented target compound.
b. Azoamidine Initiators (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)
  • Structure : Azo group (-N=N-) flanked by amidine and aromatic substituents.
  • Key Differences : These compounds are polymerization initiators, leveraging their water-soluble dihydrochloride form for radical generation in aqueous systems. The target compound’s benzamide-piperazine structure suggests a different mechanism of action, likely receptor interaction rather than radical chemistry .

Comparative Data Table

Compound Name Core Structure Substituents Salt Form Primary Application Key Distinguishing Feature
2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride Benzamide Fluorine, piperazine Dihydrochloride Pharmaceutical (potential) Fluorine enhances bioavailability
2-[4-(Fmoc)piperazin-1-yl]acetic acid Acetic acid Fmoc-protected piperazine None Synthesis intermediate Fmoc group for peptide protection
Impurity C (Dihydrochloride) Triazolopyridine Chlorophenyl-piperazine Dihydrochloride Pharmaceutical impurity Chlorine substituent; heterocyclic core
Putrescine dihydrochloride Aliphatic amine Four-carbon chain Dihydrochloride Food science standard Natural biogenic amine
2,2’-Azobis(amidine) dihydrochloride Azoamidine Methyl, phenyl groups Dihydrochloride Polymerization initiator Radical-generating azo group

Research Findings and Implications

  • Solubility and Stability : The dihydrochloride form in the target compound and analogs (e.g., Impurity C, azoamidines) improves water solubility, critical for drug formulation and industrial applications .
  • Substituent Effects : Fluorine in the target compound may confer metabolic stability and enhanced blood-brain barrier penetration compared to chlorine in Impurity C or bulky groups in Fmoc derivatives .
  • Structural-Activity Relationships (SAR) : Piperazine’s flexibility allows diverse substitutions, but the benzamide core in the target compound likely directs specificity toward amide-sensitive targets (e.g., enzymes or receptors) versus the radical-based activity of azoamidines .

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